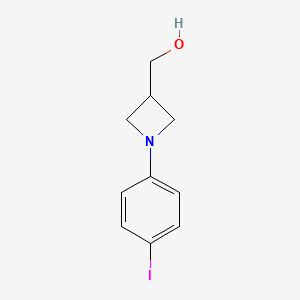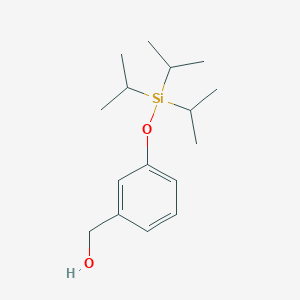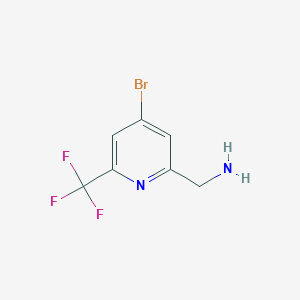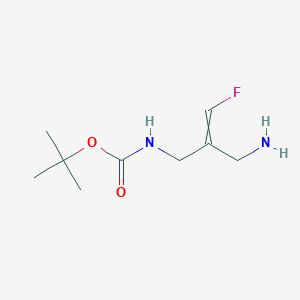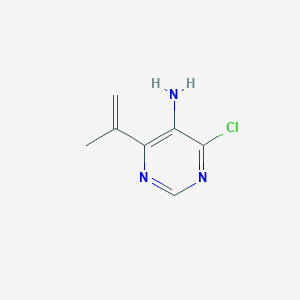
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a chlorine atom at position 4, a prop-1-en-2-yl group at position 6, and an amine group at position 5. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Substitution Reaction: The chlorine atom at position 6 is substituted with a prop-1-en-2-yl group using a suitable alkylating agent under basic conditions.
Amination: The chlorine atom at position 5 is then replaced with an amine group through nucleophilic substitution using ammonia or an amine source.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production rates and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The prop-1-en-2-yl group can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyrimidines, alcohols, carboxylic acids, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic effects, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is utilized in the development of agrochemicals, dyes, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methylpyrimidin-5-amine: Similar structure but with a methyl group instead of a prop-1-en-2-yl group.
4-Chloro-6-ethylpyrimidin-5-amine: Contains an ethyl group at position 6.
4-Chloro-6-isopropylpyrimidin-5-amine: Features an isopropyl group at position 6.
Uniqueness
4-Chloro-6-(prop-1-en-2-yl)pyrimidin-5-amine is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H8ClN3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
4-chloro-6-prop-1-en-2-ylpyrimidin-5-amine |
InChI |
InChI=1S/C7H8ClN3/c1-4(2)6-5(9)7(8)11-3-10-6/h3H,1,9H2,2H3 |
Clave InChI |
YWJKQJZRESDSDF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1=C(C(=NC=N1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
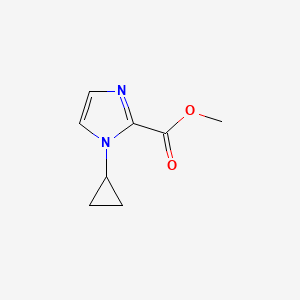
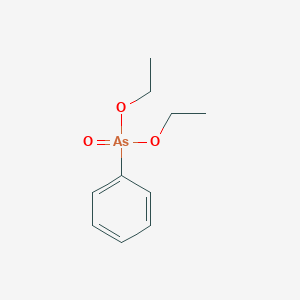
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
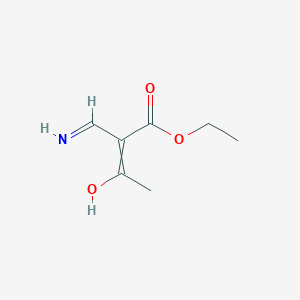

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
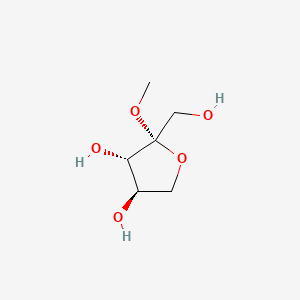
![Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
